molecular formula C17H14N4O2 B1310472 4-甲基-3-((4-(吡啶-3-基)嘧啶-2-基)氨基)苯甲酸 CAS No. 641569-94-0

4-甲基-3-((4-(吡啶-3-基)嘧啶-2-基)氨基)苯甲酸

货号: B1310472
CAS 编号: 641569-94-0
分子量: 306.32 g/mol
InChI 键: LDLZPHLSVKGFSC-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid is a useful research compound. Its molecular formula is C17H14N4O2 and its molecular weight is 306.32 g/mol. The purity is usually 95%.
The exact mass of the compound 4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

抗白血病药物

该化合物用于合成具有抗白血病作用的衍生物,专门针对肿瘤干细胞白血病 . 该化合物衍生物已被研究其抗白血病细胞活性,为开发新的治疗剂提供了潜在途径。

慢性髓性白血病治疗

作为尼洛替尼的合成中间体,尼洛替尼是一种已知的酪氨酸激酶抑制剂,该化合物在慢性髓性白血病 (CML) 的治疗中起着至关重要的作用 . 尼洛替尼是一种第二代抑制剂,靶向 BCR-ABL 酪氨酸激酶,该激酶是导致 CML 的原因。

酪氨酸激酶抑制剂开发

该化合物用于制备尼洛替尼 (AMN-107),它是一种有效的酪氨酸激酶抑制剂 . 这种应用在靶向癌症疗法领域具有重要意义,其中抑制癌细胞中过度活跃的特定酶。

药效团研究

4-甲基-3-((4-(吡啶-3-基)嘧啶-2-基)氨基)苯甲酸参与合成含有药效团 2-(芳基氨基)嘧啶片段的苯甲酰胺 . 这些研究对于了解药物与其靶标之间的相互作用至关重要,从而导致设计更有效的药物。

有机合成

该化合物作为有机合成中的构建单元,有助于为各种科学应用创造复杂的分子 . 它的结构允许多个功能化点,使其在化学修饰方面具有通用性。

化学研究

Sigma-Aldrich 为早期发现研究人员提供该化合物,作为独特化学品集合的一部分,表明其在基础化学研究中的重要性 . 研究人员可以探索其在化学各个领域的特性和潜在应用。

生命科学中的试剂

该化合物可通过富士胶片和光纯化学公司等供应商获得,该公司支持先进技术研究、生命科学和环境测试 . 这突出了其作为各种科学研究中试剂的作用。

安全和危害

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . It has hazard statements H302, H315, H319, H332, H335, indicating that it may cause skin irritation, serious eye irritation, and respiratory irritation .

作用机制

Target of Action

The primary targets of 4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid are BCR-ABL, c-kit, and PDGF . These are proteins involved in cell signaling pathways that regulate cell growth and division. Abnormalities in these proteins can lead to various forms of cancer, including chronic granulocytic leukemia (CML) .

Mode of Action

4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid interacts with its targets by inhibiting their activity . This inhibition disrupts the signaling pathways, preventing the uncontrolled cell growth and division that characterizes cancer .

Biochemical Pathways

The compound affects the BCR-ABL, c-kit, and PDGF signaling pathways . By inhibiting these proteins, the compound disrupts the pathways, leading to a decrease in cancer cell proliferation .

Pharmacokinetics

As a pharmaceutical intermediate, it is used in the preparation of drugs like nilotinib , which is known to be well-absorbed orally and metabolized primarily in the liver .

Result of Action

The result of the compound’s action is a reduction in the growth and division of cancer cells . This can lead to a decrease in the size of tumors and a slowing of disease progression .

Action Environment

The action of 4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and therefore its bioavailability . Additionally, the presence of other medications can impact the compound’s metabolism and efficacy .

生化分析

Biochemical Properties

4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is known to be involved in the preparation of (pyridinyl)-N-[(triazolyl)phenyl]pyrimidinamine derivatives, which are studied for their antileukemia activity . The compound’s interactions with enzymes such as tyrosine kinases are of particular interest, as these interactions can lead to the inhibition of kinase activity, which is a key mechanism in the treatment of certain cancers .

Cellular Effects

The effects of 4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the activity of BCR-ABL, c-kit, and PDGF receptors, which are critical in the regulation of cell growth and differentiation . These interactions can lead to altered gene expression and changes in cellular metabolism, ultimately affecting cell proliferation and survival.

Molecular Mechanism

At the molecular level, 4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor of tyrosine kinases by binding to the ATP-binding site of the enzyme, thereby preventing phosphorylation and subsequent activation of downstream signaling pathways . This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid can change over time. The compound is relatively stable at room temperature, but its stability can be affected by factors such as light and pH . Long-term studies have shown that the compound can maintain its activity over extended periods, although some degradation may occur under certain conditions . These temporal effects are important for understanding the compound’s long-term impact on cellular function in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of 4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid vary with different dosages in animal models. At lower doses, the compound can effectively inhibit target enzymes without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These dosage-dependent effects are critical for determining the therapeutic window and safety profile of the compound in preclinical studies.

Metabolic Pathways

4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can then be further processed by phase II enzymes, such as glucuronosyltransferases, leading to their excretion . The compound’s involvement in these metabolic pathways can affect its bioavailability and efficacy.

Transport and Distribution

Within cells and tissues, 4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid is transported and distributed through interactions with specific transporters and binding proteins . These interactions can influence the compound’s localization and accumulation in different cellular compartments. For example, the compound may be actively transported into cells by organic anion transporters, which can affect its intracellular concentration and activity .

Subcellular Localization

The subcellular localization of 4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the cytoplasm or nucleus, where it can interact with its target enzymes and exert its effects . Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and therapeutic potential.

属性

IUPAC Name

4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O2/c1-11-4-5-12(16(22)23)9-15(11)21-17-19-8-6-14(20-17)13-3-2-7-18-10-13/h2-10H,1H3,(H,22,23)(H,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDLZPHLSVKGFSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)O)NC2=NC=CC(=N2)C3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90439380
Record name 4-Methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90439380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

641569-94-0
Record name 4-Methyl-3-((4-(3-pyridinyl)-2-pyrimidinyl)amino)benzoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0641569940
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90439380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-METHYL-3-((4-(3-PYRIDINYL)-2-PYRIMIDINYL)AMINO)BENZOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TQ9WCS4PF0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid
Reactant of Route 2
4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid
Reactant of Route 3
Reactant of Route 3
4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid
Reactant of Route 4
Reactant of Route 4
4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid
Reactant of Route 5
Reactant of Route 5
4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid
Reactant of Route 6
Reactant of Route 6
4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。